4-(2-Methyloxazol-4-yl)benzonitrile
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Overview
Description
4-(2-Methyloxazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a benzonitrile group attached to a methyloxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyloxazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methyl-4-oxazole . The reaction is carried out under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyloxazol-4-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines . Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
4-(2-Methyloxazol-4-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Methyloxazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . The compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of neurotransmitters . This inhibition can have therapeutic implications, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is similar in structure but contains a sulfonamide group instead of a nitrile group.
4-(2-Methyloxazol-4-yl)benzaldehyde: This compound has an aldehyde group in place of the nitrile group.
Uniqueness
4-(2-Methyloxazol-4-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a methyloxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDRWIJOSLFZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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